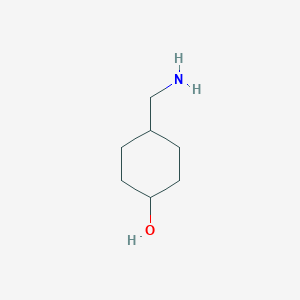
4-(Aminomethyl)cyclohexan-1-ol
Übersicht
Beschreibung
4-(Aminomethyl)cyclohexan-1-ol is a compound with the molecular formula C7H15NO . It has a molecular weight of 129.20 g/mol . The compound has various synonyms such as trans-4-(aminomethyl)cyclohexan-1-ol and cis-4-(aminomethyl)cyclohexan-1-ol .
Synthesis Analysis
The synthesis of 4-(Aminomethyl)cyclohexan-1-ol involves the reaction of cyclohexanone oxime with methylene chloride and ethanol . After the reaction, the catalyst is filtered off and a solution of hydrochloric acid in dioxane is added . The residue is then recrystallized from isopropanol to yield the product .Molecular Structure Analysis
The IUPAC name of the compound is 4-(aminomethyl)cyclohexan-1-ol . The InChI code is InChI=1S/C7H15NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5,8H2 . The compound has a topological polar surface area of 46.2 Ų .Physical And Chemical Properties Analysis
The compound has a molecular weight of 129.20 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 129.115364102 g/mol .Wissenschaftliche Forschungsanwendungen
For example, one related compound, “1-(m-Methoxyphenyl)-2-[(dimethylamino)methyl]cyclohexanol-d6”, is used as an intermediate in the synthesis of Tramadol , an analgesic. This suggests that “4-(Aminomethyl)cyclohexan-1-ol” could potentially be used in similar contexts, such as the synthesis of pharmaceuticals or other organic compounds.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(aminomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-6-1-3-7(9)4-2-6/h6-7,9H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODBGHUVYYWBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564827 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)cyclohexan-1-ol | |
CAS RN |
164646-07-5 | |
| Record name | 4-(Aminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30564827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


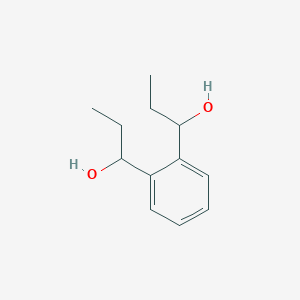
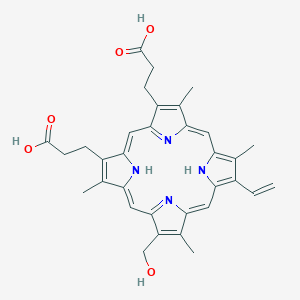
![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)
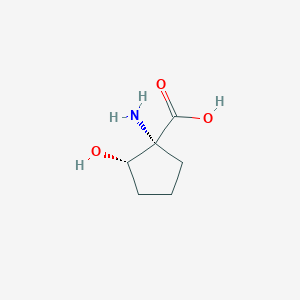
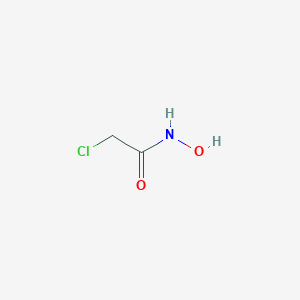
![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)
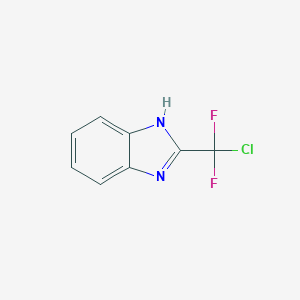
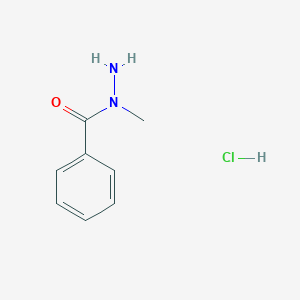

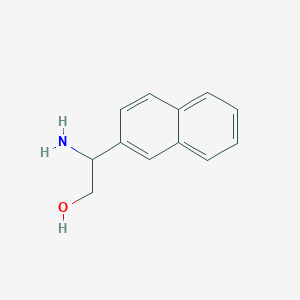
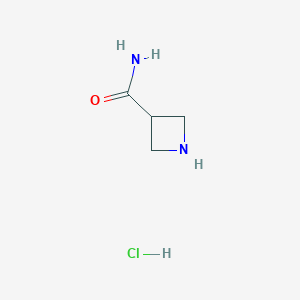
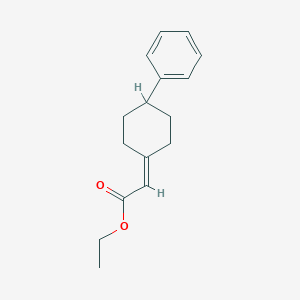
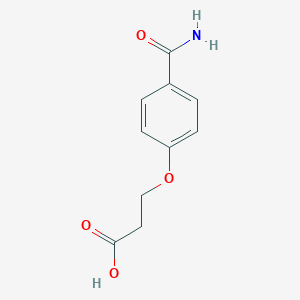
![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)